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molecular formula C10H9NO2 B8320478 2-(3-Methoxyphenyl)-1,3-oxazole

2-(3-Methoxyphenyl)-1,3-oxazole

Cat. No. B8320478
M. Wt: 175.18 g/mol
InChI Key: DVJMBMSYOLGBLY-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

The product obtained in Step A above (250 mg, 1.13 mmol) is suspended in 10 ml of aqueous 48% HBr solution, and the reaction mixture is stirred overnight at 115° C. After cooling to ambient temperature, the mixture is poured into 10 ml of 10% NaHCO3 solution. The pH is adjusted to 7 and the aqueous phase is extracted with ethyl acetate. The organic phase is washed (saturated NaCl) and dried (MgSO4) to yield, after filtration and evaporation, the title product in the form of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[O:10][CH:11]=[CH:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.Br>C([O-])(O)=O.[Na+]>[O:10]1[CH:11]=[CH:12][N:13]=[C:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1OC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at 115° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed (saturated NaCl)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to yield
FILTRATION
Type
FILTRATION
Details
after filtration and evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(=NC=C1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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